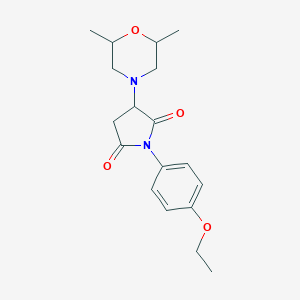![molecular formula C16H18N2 B304471 N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine](/img/structure/B304471.png)
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine, also known as DIMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DIMPA is a tertiary amine that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine is not fully understood, but it is believed to act as a ligand for metal ions and to form complexes with them. The formation of these complexes can lead to changes in the fluorescence properties of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine, which can be used for detection purposes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine have not been extensively studied. However, it has been reported to have low toxicity and to be stable under physiological conditions. It has also been reported to have good solubility in various solvents, which makes it suitable for use in different applications.
実験室実験の利点と制限
One of the advantages of using N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine in lab experiments is its high purity, which ensures reproducibility of results. It is also easy to synthesize and has good solubility in various solvents. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine. One direction is to further investigate its mechanism of action and to explore its potential applications in different fields, such as materials science and biotechnology. Another direction is to synthesize new compounds based on N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine and to study their properties and applications. Additionally, research can be done to optimize the synthesis method of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine and to explore its potential for use in drug discovery and development.
Conclusion:
In conclusion, N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the properties and applications of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine and its derivatives.
合成法
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine has been synthesized using different methods, including the reaction of 4-(1,3-dihydro-2H-isoindol-2-yl)aniline with dimethylamine in the presence of a catalyst. Another method involves the reaction of 4-bromo-N,N-dimethylaniline with 1,3-dihydroisoindolin-2-one in the presence of a base. Both methods have been reported to yield high purity N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine.
科学的研究の応用
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine has been used in various scientific research applications, including as a ligand for the detection of metal ions, as a fluorescent probe for the detection of amino acids, and as a reagent for the synthesis of new compounds. N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine has also been used as a precursor for the synthesis of novel fluorescent dyes and as a building block for the synthesis of novel materials.
特性
製品名 |
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine |
|---|---|
分子式 |
C16H18N2 |
分子量 |
238.33 g/mol |
IUPAC名 |
4-(1,3-dihydroisoindol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H18N2/c1-17(2)15-7-9-16(10-8-15)18-11-13-5-3-4-6-14(13)12-18/h3-10H,11-12H2,1-2H3 |
InChIキー |
POORPWLFWGIQIH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2 |
正規SMILES |
CN(C)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(1-Benzylpiperidin-4-yl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304392.png)

![3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)
![3-[(3,4-Dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304399.png)
![3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304400.png)
![3-[(3-Chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304401.png)
![2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B304402.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304403.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304405.png)
![N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B304406.png)
![2-(6,7-dichloro-1-hydroxy-3-oxo-3,4-dihydro-1,2,4-benzotriazin-2(1H)-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B304407.png)